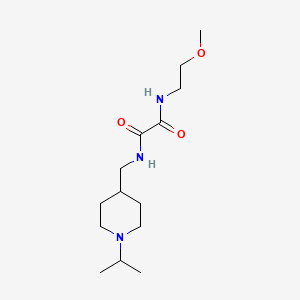
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, also known as IPOM or Isomer X, is a novel compound that has gained attention in the field of scientific research for its potential applications in drug discovery and development. IPOM is a synthetic compound that belongs to the class of oxalamide derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Scientific Research Applications
Synthesis Methodologies
- A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including compounds related to N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, has been developed. This method yields high outputs and is operationally simple, providing a useful formula for derivatives of anthranilic acid and oxalamides (Mamedov et al., 2016).
Potential in Antagonizing Orexin-1 Receptor
- Research on a structurally similar compound, a selective orexin-1 receptor antagonist, suggests potential applications in treating psychiatric disorders associated with stress or hyperarousal states. This compound effectively crossed the blood-brain barrier and demonstrated specific targeting of the orexin-1 receptor pathway (Bonaventure et al., 2015).
Applications in Cancer Treatment
- Another similar compound, TZT-1027, has been studied for its efficacy in treating advanced solid tumors. It inhibits microtubule assembly and shows potential as an effective treatment in chemotherapy (de Jonge et al., 2005).
Role in Compulsive Food Consumption
- The effects of a related compound, GSK1059865, a selective OX1R antagonist, were evaluated in a binge eating model. It highlights the role of oxalamide derivatives in modulating compulsive behaviors, potentially offering avenues for treating eating disorders (Piccoli et al., 2012).
Quantum Entanglement in Cancer Diagnosis
- A study explored the interaction of a moving nano molecule structurally similar to this compound with a two-mode field in diagnosing human cancer cells. This demonstrates its potential application in advanced medical diagnostic techniques (Alireza et al., 2019).
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-11(2)17-7-4-12(5-8-17)10-16-14(19)13(18)15-6-9-20-3/h11-12H,4-10H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRJDDBGAJQDEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)
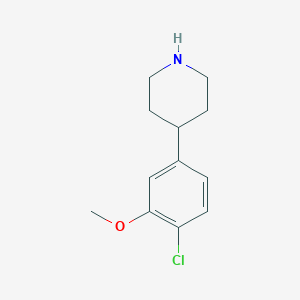

![5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one](/img/structure/B2406010.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)
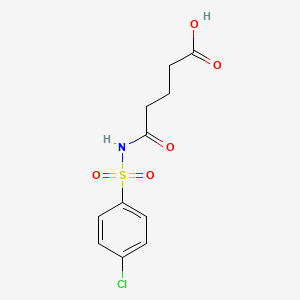
![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)
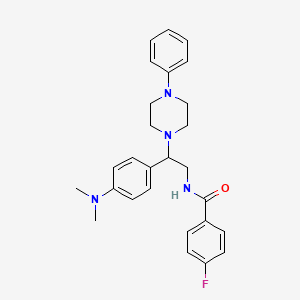
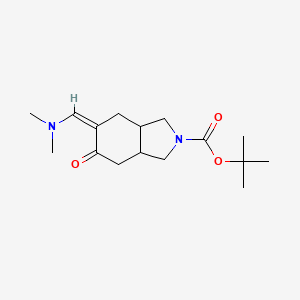
![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)
![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)
![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)
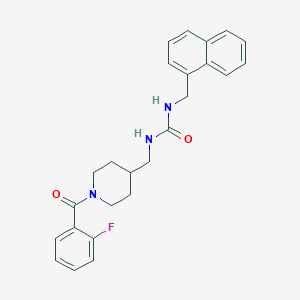
![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)